Physical properties and molecular weight of 5'-O-(4,4'-dimethoxitrityl)-1-N-methylpseudouridine
Physical properties and molecular weight of 5'-O-(4,4'-dimethoxitrityl)-1-N-methylpseudouridine
An In-Depth Technical Guide to 5'-O-(4,4'-dimethoxitrityl)-1-N-methylpseudouridine: The Cornerstone of Therapeutic mRNA Synthesis
Abstract
The advent of mRNA-based therapeutics and vaccines represents a paradigm shift in modern medicine, a development made possible by key chemical innovations in nucleoside chemistry. Central to this revolution is the modified nucleoside, 1-methylpseudouridine (m1Ψ), which enhances protein expression while mitigating innate immune responses.[1][2][3] For the precise, automated synthesis of these therapeutic mRNA strands, each building block must be meticulously prepared. This technical guide provides an in-depth examination of 5'-O-(4,4'-dimethoxitrityl)-1-N-methylpseudouridine, a critical derivative of m1Ψ designed for solid-phase oligonucleotide synthesis. We will explore its fundamental physicochemical properties, the strategic role of its constituent parts, and its application in the context of phosphoramidite chemistry, offering researchers and drug developers a comprehensive resource on this vital compound.
The Therapeutic Advantage of 1-Methylpseudouridine (m1Ψ)
The successful application of exogenous mRNA hinges on two primary challenges: instability and immunogenicity. Unmodified mRNA is rapidly degraded in the cellular environment and can be recognized by innate immune receptors, such as Toll-like receptors (TLRs), triggering an inflammatory response that shuts down protein translation.[][5]
Pioneering research demonstrated that the substitution of uridine with naturally occurring modified nucleosides could overcome these barriers.[6] While pseudouridine (Ψ) offered significant improvements, the further addition of a methyl group at the N1 position to create 1-methylpseudouridine (m1Ψ) proved to be a superior modification.[1][5] The incorporation of m1Ψ into mRNA transcripts confers several key advantages:
-
Enhanced Protein Expression: mRNA containing m1Ψ can produce significantly more protein—in some cases up to 10- or 40-fold more—than mRNA containing standard uridine or even pseudouridine.[1][] This is attributed to more efficient evasion of the PKR-mediated stress response, which would otherwise inhibit translation initiation.[]
-
Reduced Innate Immunogenicity: The m1Ψ modification effectively masks the mRNA from the host's innate immune system, particularly TLRs.[6][7] This reduction in immune activation prevents the shutdown of protein synthesis and minimizes potential cytotoxic effects.[3][8]
-
Improved Stability: The unique C-glycosidic bond in pseudouridine and its derivatives enhances base stacking and contributes to the structural stability of the RNA backbone.[3][]
These properties have established m1Ψ as the gold standard for therapeutic mRNA development, forming the basis of the highly effective COVID-19 mRNA vaccines from Pfizer-BioNTech and Moderna.[2][7]
The Gatekeeper: The 4,4'-Dimethoxytrityl (DMT) Protecting Group
To build long strands of mRNA with a precise sequence, chemists employ automated solid-phase synthesis, most commonly using the phosphoramidite method. This process builds the oligonucleotide in a 3'-to-5' direction, adding one nucleoside at a time in a four-step cycle.[9][10] For this to work, the reactive functional groups on each nucleoside phosphoramidite must be selectively blocked or "protected" to prevent unwanted side reactions.
The 5'-hydroxyl group of the incoming nucleoside is protected by a 4,4'-dimethoxytrityl (DMT) group.[9][11] The choice of the DMT group is a cornerstone of this chemistry due to a unique combination of properties:
-
Acid Lability: The DMT group is stable under the neutral and basic conditions of the synthesis cycle but is rapidly and cleanly removed under mild acidic conditions (e.g., 3% trichloroacetic acid in dichloromethane).[10][11] This selective removal is critical for deprotecting the 5'-hydroxyl of the newly added nucleotide, preparing it for the next coupling cycle.
-
Steric Hindrance: The bulky nature of the DMT group provides excellent steric protection, physically preventing the 5'-hydroxyl from participating in unintended chemical reactions.[11]
-
Real-Time Monitoring: Upon cleavage with acid, the DMT group is released as a stable dimethoxytrityl carbocation, which has a characteristic bright orange color and a strong absorbance at approximately 495 nm.[9][10] The intensity of this color is directly proportional to the amount of DMT released, allowing for real-time, quantitative monitoring of the coupling efficiency at each step of the synthesis.[10][12]
The logical relationship between the core nucleoside and its protecting group is fundamental to its function in synthesis.
Physicochemical Properties
Accurate characterization of 5'-O-(4,4'-dimethoxitrityl)-1-N-methylpseudouridine is critical for its effective use in manufacturing and for quality control. The key physical and chemical properties are summarized below.
| Property | Value | Source / Method |
| IUPAC Name | 1-methyl-5-[(2S,3R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione | Derived from constituent parts |
| Synonyms | 5'-DMT-N1-Methyl-PseudoUridine, 5'-O-DMT-m1Ψ | [13] |
| CAS Number | 875302-39-9 | [13] |
| Molecular Formula | C₃₁H₃₄N₂O₈ | Calculated |
| Molecular Weight | 562.61 g/mol | Calculated |
| Appearance | White to off-white powder | Inferred from related compounds[] |
| Solubility | Soluble in common organic solvents (e.g., acetonitrile, dichloromethane, THF); poorly soluble in water. | Based on chemical structure |
| UV Absorption | Exhibits strong UV absorbance due to the dimethoxytrityl and pyrimidine chromophores. | General chemical knowledge |
| Storage | Recommended storage at -20°C to prevent degradation. | [] |
Note: The molecular formula and weight are calculated based on the combination of 1-methylpseudouridine (C₁₀H₁₄N₂O₆) and the addition of the DMT group (C₂₁H₂₀O₂) with the loss of one molecule of water.
Application in Solid-Phase RNA Synthesis
The primary application of 5'-O-DMT-1-N-methylpseudouridine is as a monomer building block in the automated synthesis of modified RNA. It is first converted into a phosphoramidite derivative, typically by reacting the 3'-hydroxyl group with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. The resulting molecule, 5'-O-DMT-1-N-methylpseudouridine-3'-CE-phosphoramidite, is then used in the iterative four-step synthesis cycle.
Experimental Protocol: The Phosphoramidite Cycle
The synthesis of an oligonucleotide is a cyclical process, with each cycle adding a single nucleotide to the growing chain attached to a solid support.[11]
-
Step 1: Detritylation (Acid Deprotection)
-
Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).[10]
-
Action: The acid cleaves the DMT group from the 5'-end of the support-bound oligonucleotide chain, exposing a free 5'-hydroxyl group. The released orange DMT cation is washed away, and its absorbance at 495 nm is measured to confirm the success of the previous coupling step.[9][10]
-
Causality: A mild acid is used to ensure the lability of the DMT group without cleaving the acid-sensitive linkages to the solid support or the protecting groups on the nucleobases.[11]
-
-
Step 2: Coupling (Activation and Bond Formation)
-
Reagents: The phosphoramidite monomer (e.g., 5'-O-DMT-m1Ψ-3'-CE-phosphoramidite) and an activator (e.g., Tetrazole or a derivative) in acetonitrile.[9]
-
Action: The activator protonates the diisopropylamino group of the phosphoramidite, converting it into a good leaving group.[9] This activated monomer then reacts with the free 5'-hydroxyl group on the growing chain, forming a phosphite triester linkage.
-
Causality: This reaction is highly efficient and rapid, which is essential for achieving high yields in the synthesis of long oligonucleotides. Acetonitrile is used as an anhydrous solvent to prevent side reactions with water.
-
-
Step 3: Capping (Termination of Failures)
-
Reagents: A mixture of Acetic Anhydride and N-methylimidazole (NMI).[10]
-
Action: Any 5'-hydroxyl groups that failed to react during the coupling step are permanently blocked by acetylation.[10]
-
Causality: Capping is a critical quality control step. It prevents unreacted chains ("failure sequences") from elongating in subsequent cycles, simplifying the final purification of the full-length product.
-
-
Step 4: Oxidation
-
Reagents: A solution of Iodine in a mixture of water, pyridine, and tetrahydrofuran (THF).[10]
-
Action: The unstable phosphite triester linkage formed during coupling is oxidized to a more stable phosphate triester linkage, which is the natural backbone of RNA.
-
Causality: This step stabilizes the newly formed internucleotide bond, ensuring the integrity of the RNA chain throughout the remainder of the synthesis and during final deprotection.
-
This four-step cycle is repeated for each nucleotide in the desired sequence.
Quality Control and Characterization
Verification of the identity, purity, and integrity of 5'-O-DMT-1-N-methylpseudouridine and its subsequent phosphoramidite derivative is paramount for successful mRNA synthesis. A suite of analytical techniques is employed for this purpose.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is the primary method for assessing the purity of the compound. The DMT group imparts significant hydrophobicity, allowing for excellent separation from precursors or degradation products that lack the DMT group.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound, providing definitive confirmation of its identity.[15] Techniques like Electrospray Ionization (ESI-MS) can precisely measure the mass-to-charge ratio, which should match the calculated molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR are powerful tools for structural elucidation. ¹H NMR can confirm the presence of the DMT group, the ribose sugar, and the N1-methyl group through their characteristic chemical shifts and coupling patterns. For the phosphoramidite derivative, ³¹P NMR provides a distinct signal that confirms the successful installation of the phosphoramidite moiety.
Conclusion
5'-O-(4,4'-dimethoxitrityl)-1-N-methylpseudouridine is more than just a chemical compound; it is a key enabling technology for the production of next-generation RNA therapeutics. By combining the therapeutically advantageous properties of the 1-methylpseudouridine core with the indispensable functionality of the 5'-DMT protecting group, this molecule provides the precision, control, and efficiency required for automated solid-phase synthesis. A thorough understanding of its physical properties and its role in the phosphoramidite cycle is fundamental for any researcher or organization involved in the development and manufacturing of modified mRNA for vaccines and other therapeutic applications.
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